Ethyl 3,3-difluoro-3-phenylpropanoate
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Overview
Description
Ethyl 3,3-difluoro-3-phenylpropanoate is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a propanoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoro-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluoro-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3,3-difluoro-3-phenylpropanoic acid, ketones
Reduction: 3,3-difluoro-3-phenylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3,3-difluoro-3-phenylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to these targets, affecting the overall reaction pathways .
Comparison with Similar Compounds
Ethyl 3,3-difluoro-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoropropanoate: This compound has three fluorine atoms instead of two, which can lead to different reactivity and applications.
Ethyl 3-phenylpropanoate: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 3,3-difluoro-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-10(14)8-11(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQCTMJHHLZIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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